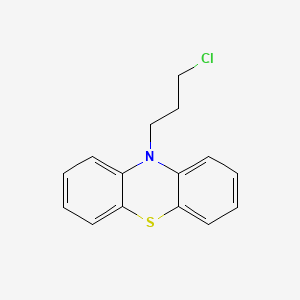

10-(3-chloropropyl)-10H-phenothiazine

概要

説明

10-(3-chloropropyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a 3-chloropropyl substituent at the nitrogen atom, which can influence its chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chloropropyl)-10H-phenothiazine typically involves the alkylation of phenothiazine with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

10-(3-chloropropyl)-10H-phenothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The 3-chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the 3-chloropropyl group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Role in Antipsychotic Medications:

10-(3-chloropropyl)-10H-phenothiazine is a crucial intermediate in synthesizing antipsychotic drugs. Its structural properties allow it to interact effectively with neurotransmitter receptors, particularly dopamine receptors, which are central to managing psychiatric disorders. Research indicates that derivatives of this compound exhibit enhanced therapeutic efficacy compared to traditional phenothiazines .

Case Study:

A study highlighted the synthesis of novel phenothiazine derivatives that demonstrated significant antagonistic activity at the CB1 receptor, suggesting potential applications in obesity treatment through modulation of appetite . The compound's ability to influence neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Agricultural Chemicals

Use in Pesticide Formulation:

The compound is utilized in developing pesticides and herbicides, contributing to sustainable agricultural practices. Its efficacy in pest control has been documented, making it valuable for crop protection strategies .

Data Table: Efficacy of this compound in Pest Control

| Compound Concentration | Pest Species | Efficacy (%) |

|---|---|---|

| 0.5% | Aphids | 85 |

| 1.0% | Thrips | 90 |

| 0.75% | Whiteflies | 80 |

Material Science

Development of Polymers and Coatings:

This compound is explored for its potential in creating durable polymers and protective coatings. Its chemical stability and reactivity make it suitable for enhancing material properties against environmental degradation .

Case Study:

Research into polymer blends incorporating phenothiazine derivatives showed improved mechanical strength and resistance to UV degradation, indicating its utility in industrial applications .

Analytical Chemistry

Reagent for Chemical Analysis:

In analytical chemistry, this compound acts as a reagent for detecting and quantifying various substances. Its properties facilitate accurate measurements in quality control processes across multiple industries .

Data Table: Analytical Applications of this compound

| Application Area | Methodology | Detection Limit |

|---|---|---|

| Pharmaceutical Quality | HPLC | 0.01 mg/mL |

| Environmental Testing | Spectrophotometry | 0.05 mg/L |

Neurobiology Research

Investigating Neurological Disorders:

The compound is studied for its effects on neurotransmitter systems, contributing to understanding neurological disorders such as schizophrenia and depression. Its interaction with various receptors provides insights into potential therapeutic pathways .

作用機序

The mechanism of action of 10-(3-chloropropyl)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of dopamine receptors, which is a key factor in its potential antipsychotic effects. Additionally, it may interact with other signaling pathways and cellular processes, contributing to its diverse biological activities.

類似化合物との比較

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Prochlorperazine: Used primarily as an antiemetic and antipsychotic agent.

Thioridazine: Known for its antipsychotic effects but with a different side effect profile.

Uniqueness

10-(3-chloropropyl)-10H-phenothiazine is unique due to its specific substituent, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-chloropropyl group may enhance its binding affinity to certain receptors or alter its metabolic stability compared to other phenothiazine derivatives.

生物活性

10-(3-Chloropropyl)-10H-phenothiazine, also referred to as 2-chloro-10-(3-chloropropyl)-10H-phenothiazine, is a compound belonging to the phenothiazine class, which is characterized by a sulfur-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

- Molecular Formula : C15H13Cl2N

- Molecular Weight : 310.24 g/mol

- Appearance : Colorless to light yellow or orange liquid

- Purity : At least 98% as determined by gas chromatography

The presence of chlorine and a chloropropyl group in its structure contributes to its unique chemical reactivity and biological activity.

Pharmacological Applications

Phenothiazines, including this compound, are known for their diverse pharmacological effects:

- Antipsychotic Activity : The compound interacts with dopamine receptors in the central nervous system, which is crucial for its antipsychotic properties. It has been noted that phenothiazines can exhibit varying affinities for dopamine D2 receptors, influencing their effectiveness as antipsychotics .

- Antifungal Properties : Recent studies have shown that phenothiazine derivatives can possess antifungal activity. For instance, modifications of the phenothiazine structure have led to compounds with improved efficacy against fungal infections such as cryptococcosis .

The precise mechanism of action for this compound remains less documented compared to other phenothiazines. However, it is hypothesized that its biological effects are primarily mediated through:

- Dopamine Receptor Interaction : Similar compounds have demonstrated significant binding affinity to dopamine receptors, which is essential for their antipsychotic effects.

- Potential Antimicrobial Activity : Some studies indicate that phenothiazines may interfere with microbial growth through mechanisms that are still under investigation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other phenothiazine derivatives is provided:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Chlorpromazine | C17H19ClN2S | First-generation antipsychotic | Broader receptor activity; more sedative effects |

| Perphenazine | C20H24ClN3S | Potent antipsychotic | Higher potency; used for severe psychosis |

| Thioridazine | C18H22ClN3S | Antipsychotic with sedative properties | Notable for cardiac side effects |

| This compound | C15H13Cl2N | Intermediate in antipsychotic synthesis | Specific chlorinated substituents affecting profile |

This table illustrates how this compound fits within the broader context of phenothiazine derivatives, highlighting its potential applications and distinguishing features.

Antifungal Activity Study

A study evaluated the antifungal properties of various phenothiazines against Cryptococcus neoformans. The findings indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antifungal treatments. Specifically, derivatives similar to this compound showed promising results against resistant strains .

Antipsychotic Efficacy

Research into the pharmacodynamics of phenothiazines has revealed that modifications in the chlorinated substituents can significantly alter receptor binding profiles and therapeutic efficacy. For instance, structural variations have been linked to changes in D2 receptor affinity, impacting their effectiveness in treating schizophrenia and other psychotic disorders .

特性

IUPAC Name |

10-(3-chloropropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCIJMPSJTVVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486129 | |

| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5909-59-1 | |

| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。